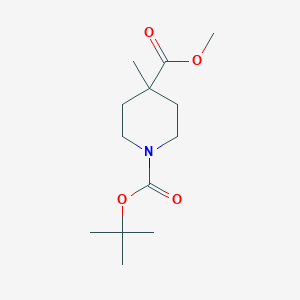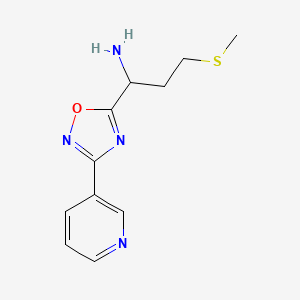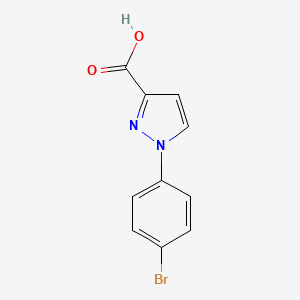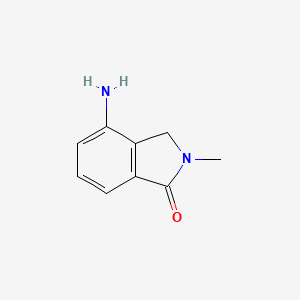
1-tert-Butyl 4-méthyl 4-méthylpipéridine-1,4-dicarboxylate
Vue d'ensemble
Description
“1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate” is a chemical compound with the CAS Number: 724790-59-4 . It has a molecular weight of 257.33 and its IUPAC name is 1-tert-butyl 4-methyl 4-methyl-1,4-piperidinedicarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H23NO4/c1-12(2,3)18-11(16)14-8-6-13(4,7-9-14)10(15)17-5/h6-9H2,1-5H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Synthèse d'agents antituberculeux
Ce composé est utilisé comme réactif pour la synthèse d'agents antituberculeux . Les agents antituberculeux sont des médicaments utilisés pour traiter la tuberculose, une maladie infectieuse grave qui touche principalement les poumons.
Inhibiteurs d'aminopyrazine
Il est également utilisé dans la production d'inhibiteurs d'aminopyrazine . Les aminopyrazines sont une classe de composés qui ont été étudiés pour leurs applications thérapeutiques potentielles, notamment comme inhibiteurs de kinases dans le traitement du cancer.
Inhibiteurs de la protéine kinase D
Le composé est utilisé dans la synthèse d'inhibiteurs de la protéine kinase D de naphtyridine disponibles par voie orale . Les inhibiteurs de la protéine kinase D sont étudiés pour leur potentiel dans le traitement de divers types de cancer.
Hydrogénation asymétrique
Il est utilisé dans le développement d'un catalyseur évolutif pour l'hydrogénation asymétrique d'énamide aryle stériquement encombré . L'hydrogénation asymétrique est un processus clé dans la production de molécules chirales, qui sont importantes dans les produits pharmaceutiques et les agrochimiques.
Inhibiteurs de la dipeptidyl peptidase-4
Ce composé est un réactif pour la synthèse de l'inhibiteur de la dipeptidyl peptidase-4 ABT-279 . Les inhibiteurs de la dipeptidyl peptidase-4 sont une classe de médicaments utilisés pour traiter le diabète de type 2.
Antagonistes du CCR5 à base de pipérazine
Il est utilisé dans la synthèse de blocs de construction pour les antagonistes du CCR5 à base de pipérazine . Les antagonistes du CCR5 sont un type de médicament utilisé dans le traitement du VIH/SIDA.
Safety and Hazards
Propriétés
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-methylpiperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-8-6-13(4,7-9-14)10(15)17-5/h6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBGURLVYHVYEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673676 | |
| Record name | 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
724790-59-4 | |
| Record name | 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-ethylamine](/img/structure/B1521321.png)
![[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol](/img/structure/B1521325.png)
![4-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1521326.png)
![[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine](/img/structure/B1521328.png)


![[2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B1521332.png)



![Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate](/img/structure/B1521338.png)

